Bicuculline methobromide

Catalog No.
S006464
CAS No.
66016-70-4
M.F
C21H20BrNO6
M. Wt
462.3 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Bicuculline methobromide

CAS Number

66016-70-4

Product Name

Bicuculline methobromide

IUPAC Name

(6R)-6-[(5S)-6,6-dimethyl-7,8-dihydro-5H-[1,3]dioxolo[4,5-g]isoquinolin-6-ium-5-yl]-6H-furo[3,4-g][1,3]benzodioxol-8-one;bromide

Molecular Formula

C21H20BrNO6

Molecular Weight

462.3 g/mol

InChI

InChI=1S/C21H20NO6.BrH/c1-22(2)6-5-11-7-15-16(26-9-25-15)8-13(11)18(22)19-12-3-4-14-20(27-10-24-14)17(12)21(23)28-19;/h3-4,7-8,18-19H,5-6,9-10H2,1-2H3;1H/q+1;/p-1/t18-,19+;/m0./s1

InChI Key

BWXCECYGGMGBHD-GRTNUQQKSA-M

SMILES

C[N+]1(CCC2=CC3=C(C=C2C1C4C5=C(C6=C(C=C5)OCO6)C(=O)O4)OCO3)C.[Br-]

Synonyms

1(S),9(R)-(-)-Bicuculline methbromide; (5S)-5-[(6R)-6,8-Dihydro-8-oxofuro[3,4-e]-1,3-benzodioxol-6-yl]-5,6,7,8-tetrahydro-6,6-dimethyl-1,3-dioxolo[4,5-g]isoquinolinium bromide

Canonical SMILES

C[N+]1(CCC2=CC3=C(C=C2C1C4C5=C(C6=C(C=C5)OCO6)C(=O)O4)OCO3)C.[Br-]

Isomeric SMILES

C[N+]1(CCC2=CC3=C(C=C2[C@H]1[C@H]4C5=C(C6=C(C=C5)OCO6)C(=O)O4)OCO3)C.[Br-]

Description

The exact mass of the compound Bicuculline methobromide is unknown and the complexity rating of the compound is unknown. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Heterocyclic Compounds - Alkaloids - Benzylisoquinolines - Supplementary Records. The United Nations designated GHS hazard class pictogram is Acute Toxic;Environmental Hazard, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

Bicuculline methobromide is a quaternary ammonium salt derived from bicuculline, a well-known competitive antagonist of gamma-aminobutyric acid type A receptors. This compound is characterized by its increased stability and water solubility compared to its parent compound, bicuculline. The chemical formula for bicuculline methobromide is C21H20BrNO6, with a molecular weight of approximately 462.3 g/mol . It is primarily utilized in neuropharmacological research due to its ability to selectively inhibit certain neurotransmitter receptors.

Bicuculline methobromide acts as a competitive antagonist at the GABAA receptor [, ]. It binds to the same site on the receptor as GABA, preventing the neurotransmitter from exerting its inhibitory effect. This leads to a decrease in inhibitory signaling in the nervous system.

Studies suggest bicuculline methobromide may also act as a non-competitive antagonist, interfering with the opening of the chloride channel associated with the GABAA receptor [].

Bicuculline methobromide is a neurotoxin and should be handled with care. It can cause seizures and other neurological disturbances if ingested or absorbed through the skin []. Standard laboratory safety protocols for handling hazardous chemicals should be followed.

Mechanism of Action

Bicuculline methobromide binds competitively to the GABAergic A receptor (GABA<sub>A</sub> receptor), preventing the neurotransmitter GABA (gamma-aminobutyric acid) from binding and exerting its inhibitory effects. GABA is the major inhibitory neurotransmitter in the central nervous system, and its interaction with GABA<sub>A</sub> receptors regulates neuronal activity ().

Studying Neuronal Communication

By blocking GABAergic inhibition, bicuculline methobromide allows researchers to investigate excitatory processes in the nervous system. It is a valuable tool for studying:

  • Synaptic Plasticity

    Researchers use bicuculline methobromide to understand how neurons strengthen or weaken their connections (synapses) in response to activity. Studies have employed bicuculline to investigate long-term potentiation (LTP), a crucial mechanism for learning and memory, by examining changes in neuronal activity in the absence of GABAergic inhibition ().

  • Network Activity

    Bicuculline can be used to induce synchronized neuronal firing patterns, helping researchers understand how different brain regions communicate and generate complex network activity.

Applications in Specific Research Areas

Bicuculline methobromide finds application in various research areas that involve GABAergic signaling:

  • Pain & Inflammation

    Studies have explored the role of GABAergic inhibition in pain pathways. Bicuculline can be used to model hyperexcitability associated with chronic pain states ().

  • Schizophrenia

    Dysfunctional GABAergic signaling is implicated in schizophrenia. Bicuculline can be used to create animal models that exhibit some schizophrenia-like symptoms for researchers to investigate potential therapeutic targets ().

  • Stress & Anxiety

    The role of GABA in stress and anxiety responses is being actively researched. Bicuculline can be a tool to understand how manipulating GABAergic inhibition affects these behaviors ().

Bicuculline methobromide is less prone to hydrolysis than bicuculline, making it more stable under physiological conditions. The conversion of bicuculline to its inactive form, bicucine, occurs more readily at physiological pH levels. In contrast, bicuculline methobromide maintains its integrity better in aqueous solutions . This stability allows for more consistent experimental results when used in biological assays.

Bicuculline methobromide acts as a potent antagonist at the gamma-aminobutyric acid type A receptor, which plays a crucial role in inhibitory neurotransmission in the central nervous system. Its antagonistic action leads to increased neuronal excitability and can induce clonic-tonic convulsions in animal models . Additionally, it has been noted for non-gamma-aminobutyric acid receptor-mediated actions, suggesting broader pharmacological potential .

The synthesis of bicuculline methobromide typically involves the reaction of bicuculline with bromomethane (methyl bromide) under controlled conditions to form the quaternary ammonium salt. The process may include purification steps such as crystallization or chromatography to ensure the compound's purity and stability for research applications .

Bicuculline methobromide is predominantly used in neuroscience research to study the mechanisms of inhibitory neurotransmission. Its ability to block gamma-aminobutyric acid type A receptors makes it valuable for investigating conditions such as epilepsy and anxiety disorders. Furthermore, it can be employed in studies examining the role of glycine receptors due to its effects on glycinergic signaling pathways .

Research indicates that bicuculline methobromide can interact with various receptor systems beyond gamma-aminobutyric acid type A receptors. For instance, studies have shown that it can influence glycine receptor activity, providing insights into the interplay between different inhibitory neurotransmitter systems . These interactions highlight the compound's utility in exploring complex neuropharmacological landscapes.

Bicuculline methobromide shares structural and functional similarities with several other compounds that act on neurotransmitter systems. Below is a comparison with similar compounds:

Compound NameStructure TypeMechanism of ActionUnique Features
BicucullineAlkaloidGABA A receptor antagonistLess stable than bicuculline methobromide; prone to conversion to inactive form
Bicuculline methiodideQuaternary ammonium saltGABA A receptor antagonistMore stable than bicuculline; does not cross the blood-brain barrier effectively
Bicuculline methochlorideQuaternary ammonium saltGABA A receptor antagonistSimilar stability profile; used in specific experimental contexts
PicrotoxinNatural productGABA A receptor antagonistNon-competitive antagonist; derived from plant sources
MuscimolNatural productGABA A receptor agonistPotent agonist; derived from Amanita muscaria

Bicuculline methobromide stands out due to its enhanced stability and solubility compared to traditional bicuculline, making it a preferred choice for laboratory applications where consistent results are critical .

GHS Hazard Statements

Aggregated GHS information provided by 39 companies from 2 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H300 (100%): Fatal if swallowed [Danger Acute toxicity, oral];
H331 (100%): Toxic if inhaled [Danger Acute toxicity, inhalation];
H400 (100%): Very toxic to aquatic life [Warning Hazardous to the aquatic environment, acute hazard];
H410 (97.44%): Very toxic to aquatic life with long lasting effects [Warning Hazardous to the aquatic environment, long-term hazard];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Environmental Hazard Acute Toxic

Acute Toxic;Environmental Hazard

Other CAS

66016-70-4

Dates

Modify: 2024-04-14

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